molecular formula C7H7IO B148288 4-Iodo-3-methylphenol CAS No. 133921-27-4

4-Iodo-3-methylphenol

Cat. No.: B148288
CAS No.: 133921-27-4
M. Wt: 234.03 g/mol
InChI Key: IYKHMSCHNOEGSE-UHFFFAOYSA-N
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Description

4-Iodo-3-methylphenol is an aromatic organic compound with the molecular formula C7H7IO It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylphenol can be synthesized through several methods. One common method involves the direct iodination of 3-methylphenol (meta-cresol) using iodine and an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent . Another method involves the use of palladium-catalyzed carbonylation reactions. For instance, this compound can be synthesized by dissolving the compound in anhydrous methanol, adding triethylamine and palladium diacetate, and subjecting the reaction medium to carbon monoxide pressure at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Coupling Reactions: Palladium catalysts, copper catalysts, and various ligands.

Major Products:

    Substitution Products: 3-methylphenol, 4-substituted-3-methylphenols.

    Oxidation Products: Quinones, oxidized phenolic compounds.

    Coupling Products: Biaryl compounds, extended aromatic systems.

Scientific Research Applications

4-Iodo-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-3-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atom can undergo substitution reactions, facilitating the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Iodophenol: Similar structure but lacks the methyl group at the third position.

    3-Iodo-4-methylphenol: Similar structure but with different positions of the iodine and methyl groups.

    4-Bromo-3-methylphenol: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 4-Iodo-3-methylphenol is unique due to the specific positioning of the iodine and methyl groups, which imparts distinct chemical reactivity and physical properties. The presence of the iodine atom enhances its ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-iodo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHMSCHNOEGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439641
Record name 4-iodo-3-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133921-27-4
Record name 4-Iodo-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133921-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-3-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-amino-meta-cresol (20.59 g, 167 mmol) in 90 mL of tetrahydrofuran and 280 mL of 3M HCl solution at 0° C. was added a solution of NaNO2 (12.73 g, 184 mmol) in 40 mL of water dropwise over 5 minutes. After 25 minutes, a solution of potassium iodide (112.5 g, 678 mmol) in 85 mL of water was added, and stirring was continued for 15 minutes. The solution was poured into EtOAc and the organic layer was washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resulting product was purified by silica gel chromatography (0-50% EtOAc/hexane) to provide the desired product as a dark crystalline solid.
Quantity
20.59 g
Type
reactant
Reaction Step One
Name
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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